1-ethynyl-4-isocyanatobenzene
Description
1-Ethynyl-4-isocyanatobenzene is a benzene derivative featuring two functional groups: an ethynyl (-C≡CH) substituent at position 1 and an isocyanate (-NCO) group at position 4. These groups confer distinct electronic and steric properties, making the compound valuable in polymer chemistry and click reactions. A plausible formula based on IUPAC naming would be C₈H₅NO (molecular weight: 131.13 g/mol), though further verification is required.
Properties
CAS No. |
814264-50-1 |
|---|---|
Molecular Formula |
C9H5NO |
Molecular Weight |
143.1 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethynyl-4-isocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 1-ethynyl-4-aminobenzene with phosgene (COCl₂) to form the isocyanate group. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-ethynyl-4-isocyanatobenzene may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-4-isocyanatobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates.
Cycloaddition: The ethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Addition: Reagents such as primary or secondary amines, alcohols, and water can react with the isocyanate group under mild conditions.
Cycloaddition: Dienes or other suitable reactants can be used in the presence of heat or a catalyst to facilitate the reaction.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Addition: Ureas, carbamates, and related compounds.
Cycloaddition: Cyclic compounds with varying ring sizes and functionalities.
Scientific Research Applications
1-ethynyl-4-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It may be used in the synthesis of bioactive molecules and drug candidates.
Chemical Biology: The compound can be employed in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-isocyanatobenzene depends on the specific reaction or application. For example:
In nucleophilic addition reactions: , the isocyanate group reacts with nucleophiles to form stable products, such as ureas or carbamates.
In electrophilic aromatic substitution reactions: , the benzene ring undergoes substitution by an electrophile, facilitated by the electron-donating or withdrawing effects of the substituents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and applications of aromatic isocyanates are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparison
Reactivity Profile
- Electron-Withdrawing Effects : The ethynyl group in 1-ethynyl-4-isocyanatobenzene is strongly electron-withdrawing (sp-hybridized), enhancing the electrophilicity of the -NCO group compared to alkyl-substituted analogs like 4-propylphenyl isocyanate. This increases its reactivity toward nucleophiles (e.g., amines, alcohols) .
- Steric Hindrance: Branched substituents, as in ’s compound (C₁₃H₁₅NO), reduce reactivity due to steric shielding of the -NCO group .
- Isothiocyanates : Compounds like 4-isothiocyanatobenzotrifluoride (-NCS) exhibit lower reactivity than isocyanates, making them suitable for biochemical labeling rather than polymer synthesis .
Key Findings and Discrepancies
- Reactivity Trends : Electron-withdrawing substituents (e.g., ethynyl) enhance -NCO reactivity, while bulky groups (e.g., branched isocyanates in ) reduce it .
- Applications : Ethynyl-substituted isocyanates are niche in advanced materials, whereas alkyl analogs dominate industrial polyurethane production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
